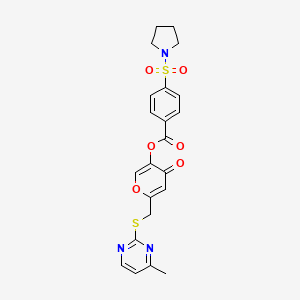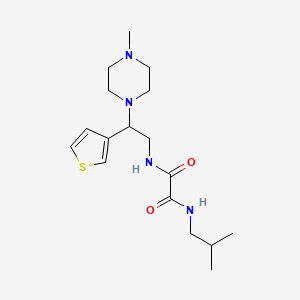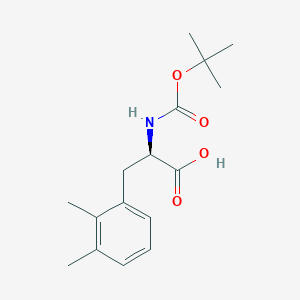![molecular formula C5H14ClN3O B2629127 [2-(Dimethylamino)ethyl]urea hydrochloride CAS No. 142713-75-5](/img/structure/B2629127.png)
[2-(Dimethylamino)ethyl]urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(Dimethylamino)ethyl]urea hydrochloride” is a chemical compound with the molecular formula C5H14ClN3O and a molecular weight of 167.64 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of related compounds such as 2-dimethylaminoethyl chloride hydrochloride has been documented . The process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods, which are beyond my current capabilities.Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .Aplicaciones Científicas De Investigación
Discovery and Pharmacology
- [2-(Dimethylamino)ethyl]urea hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor, showing promise in pharmacological research and as a potential drug lead (Croston et al., 2002).
Chemical Synthesis and Applications
- The compound has been utilized in α-ureidoalkylation reactions, resulting in the synthesis of new compounds like N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides. These compounds show varied yields based on the specific reactants used (Gazieva et al., 2009).
Polymers and Materials Science
- The compound plays a role in the field of polymers, specifically in studying the hydrolytic stabilities and charge-shifting properties of polycations based on 2-(dimethylamino)ethyl methacrylate and acrylate (Ros et al., 2018).
Bioconjugation Studies
- It's been used to study amide formation mechanisms in bioconjugation processes involving carboxylic acid and amine in aqueous media (Nakajima & Ikada, 1995).
Analytical Chemistry
- Analytical studies have employed this compound, particularly in electrochemical determination methods in pharmaceutical formulations and biological fluids (Ming, 2013).
Drug Development and Antineoplastic Activity
- The compound has been part of structural modification studies for developing new cytotoxic agents with potential antineoplastic activity (Chen et al., 1994).
Polymerization and Hydrogel Development
- It has been involved in studies of atom-transfer radical polymerization and the development of pH-sensitive hydrogels for controlled drug release (Eswaramma et al., 2016).
Safety and Hazards
“[2-(Dimethylamino)ethyl]urea hydrochloride” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects . It should be stored under inert gas and in a well-ventilated place .
Propiedades
IUPAC Name |
2-(dimethylamino)ethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-8(2)4-3-7-5(6)9;/h3-4H2,1-2H3,(H3,6,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNHHFFXGOFKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2629046.png)
![(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2629049.png)



![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2629055.png)
![1-Adamantyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2629056.png)

![1-Benzyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride](/img/structure/B2629058.png)
![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629059.png)
![N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2629060.png)
![N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2629064.png)
